An In-depth Technical Guide to the Chemical Properties of Benzo[h]quinoline-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of Benzo[h]quinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activities of Benzo[h]quinoline-2-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development and materials science.
Core Chemical Properties
Benzo[h]quinoline-2-carbaldehyde is a polycyclic aromatic heterocyclic compound with the molecular formula C₁₄H₉NO.[1] It possesses a fused three-ring system comprising a benzene ring and a quinoline moiety, with a reactive aldehyde group at the 2-position of the quinoline ring. This unique structural arrangement imparts distinct chemical and physical properties, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 904886-12-0 | [1] |
| Appearance | Yellow solid | [2] |
| Boiling Point (Predicted) | 420.2 ± 18.0 °C | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol | [3] |
| InChI Key | OBDYPKKCCHZQDQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of Benzo[h]quinoline-2-carbaldehyde.
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 10.4 (s, 1H, CHO), 9.40-9.43 (m, 1H, phenyl-H), 8.29-8.32 (d, J=8.1Hz, 1H, phenyl-H), 8.14-8.17 (d, J=8.1Hz, 1H, phenyl-H), 7.93-7.95 (m, 2H, phenyl-H), 7.72-7.83 (m, 3H, phenyl-H) | [4] |
| IR (KBr) | ν (cm⁻¹): 1708 (s, C=O) | [4] |
| Mass Spectrum (TOFMS EI) | m/z: 207 (M+) |
Synthesis and Reactivity
Synthesis
Several synthetic routes to Benzo[h]quinoline-2-carbaldehyde have been reported, including the oxidation of the corresponding methyl derivative. A detailed experimental protocol for its synthesis from 2-(dibromomethyl)benzo[h]quinoline is provided below.
Experimental Protocol: Synthesis from 2-(dibromomethyl)benzo[h]quinoline [5]
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Reaction Setup: A mixture of 2-(dibromomethyl)benzo[h]quinoline (52 mg, 0.148 mmol) in ethanol (2 mL) and tetrahydrofuran (1 mL) is prepared.
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Addition of Reagent: A solution of silver nitrate (AgNO₃) (75 mg, 0.444 mmol) in water (1 mL) is added to the mixture.
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Reaction and Workup: The reaction mixture is stirred, and upon completion, the organic layers are concentrated.
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Purification: The crude product is purified by column chromatography to afford Benzo[h]quinoline-2-carbaldehyde as a white solid.
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// Edges A -> C; B -> C; C -> D [label="Stirring"]; D -> E; E -> F; } caption { label = "Synthesis Workflow"; fontsize = 12; fontname = "Arial"; }
Caption: Synthesis of Benzo[h]quinoline-2-carbaldehyde.
Chemical Reactivity
The aldehyde functional group in Benzo[h]quinoline-2-carbaldehyde is highly reactive and participates in various chemical transformations, making it a versatile intermediate in organic synthesis.
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Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of products like hydrazones and thiosemicarbazones upon reaction with hydrazine or thiosemicarbazide, respectively.[1]
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Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines), which are important precursors for more complex molecules.[1]
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Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a base to yield α,β-unsaturated compounds.
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Cyclization Reactions: Benzo[h]quinoline-2-carbaldehyde can be utilized in cyclization reactions to construct novel heterocyclic systems.[1]
Biological Activity and Applications
Derivatives of Benzo[h]quinoline-2-carbaldehyde have garnered significant interest due to their diverse biological activities, particularly in the realm of anticancer research.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of benzo[h]quinoline derivatives.[2] The primary mechanism of action involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.[2]
Signaling Pathway of Anticancer Activity
The anticancer effect is mediated through a signaling cascade initiated by an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to DNA damage, which in turn activates DNA damage response proteins such as H2AX and ATM.[2] The activation of these proteins triggers the apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio, ultimately leading to programmed cell death.
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// Edges B -> ROS; ROS -> DNA_damage; DNA_damage -> H2AX_ATM; H2AX_ATM -> Bax_Bcl2; Bax_Bcl2 -> Apoptosis; } caption { label = "Anticancer Signaling Pathway"; fontsize = 12; fontname = "Arial"; }
Caption: Oxidative stress-induced apoptosis by benzo[h]quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
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Cell Seeding: Cancer cells (e.g., G361, H460, MCF7, HCT116) are seeded in 96-well plates at a density of 2 × 10⁵ cells/well and incubated for 12 hours to allow for cell adhesion.[6]
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Compound Treatment: Stock solutions of the benzo[h]quinoline derivatives in DMSO are diluted and added to the wells to achieve final concentrations ranging from 0.312 to 5 µM/mL.[6] Cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as the percentage of cell viability compared to the untreated control.
// Nodes A [label="Seed cancer cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate for 12h", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat cells with\nBenzo[h]quinoline derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate for 24/48h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 3-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Measure absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Calculate cell viability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption { label = "MTT Assay Workflow"; fontsize = 12; fontname = "Arial"; }
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Other Applications
Beyond its anticancer potential, Benzo[h]quinoline-2-carbaldehyde and its derivatives are explored in other fields:
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Material Science: The unique electronic properties of these compounds make them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.
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Medicinal Chemistry: It serves as a crucial precursor for the synthesis of a wide range of biologically active compounds, including potential antibacterial and antioxidant agents.[2]
Conclusion
Benzo[h]quinoline-2-carbaldehyde is a versatile and valuable molecule with a rich chemical profile. Its reactive aldehyde group allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and materials science. The demonstrated anticancer activity of its derivatives, mediated by the induction of oxidative stress and apoptosis, highlights its importance as a scaffold for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly open up new avenues for their application.
References
- 1. Buy Benzo[h]quinoline-2-carbaldehyde | 904886-12-0 [smolecule.com]
- 2. WO2011150156A2 - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 3. 19005-93-7(Indole-2-carbaldehyde) | Kuujia.com [kuujia.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 6. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
